molecular formula C17H24N4O2 B7021406 N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide

N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide

Cat. No.: B7021406
M. Wt: 316.4 g/mol
InChI Key: GQJKORSSSTYMET-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide is a synthetic organic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications, particularly as corrosion inhibitors, UV stabilizers, and in pharmaceuticals

Properties

IUPAC Name

N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-4-6-14(10-12)21(8-9-23-3)17(22)13-5-7-16-15(11-13)18-19-20(16)2/h5,7,11-12,14H,4,6,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQJKORSSSTYMET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C1)N(CCOC)C(=O)C2=CC3=C(C=C2)N(N=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide typically involves multiple steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

    Functional Group Introduction:

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the benzotriazole derivative with an appropriate amine under amide coupling conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

    Substitution: The benzotriazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted benzotriazole derivatives.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.

    Biology: Investigated for its potential as a bioactive compound, possibly exhibiting antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized as a UV stabilizer in polymers and as a corrosion inhibitor in metal protection.

Mechanism of Action

The mechanism of action of this compound depends on its application:

    As a UV Stabilizer: It absorbs UV radiation, preventing degradation of materials.

    As a Corrosion Inhibitor: It forms a protective layer on metal surfaces, preventing oxidation.

    As a Bioactive Compound: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Benzotriazole: The parent compound, widely used as a corrosion inhibitor and UV stabilizer.

    2-Methylbenzotriazole: Similar structure but with different functional groups, affecting its reactivity and applications.

    1-Hydroxybenzotriazole: Known for its use in peptide synthesis as a coupling reagent.

Uniqueness

N-(2-methoxyethyl)-1-methyl-N-(3-methylcyclopentyl)benzotriazole-5-carboxamide is unique due to its specific functional groups, which enhance its solubility, reactivity, and potential bioactivity compared to simpler benzotriazole derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

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